molecular formula C29H48O B062878 17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 175205-40-0

17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B062878
CAS No.: 175205-40-0
M. Wt: 412.7 g/mol
InChI Key: ZRPNFEVAKYBZFA-UHFFFAOYSA-N
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Description

This compound belongs to the class of modified steroids characterized by a cyclopenta[a]phenanthrene core with multiple methyl substitutions and a branched aliphatic side chain at position 15. Its structure includes a hydroxyl group at position 3, which is critical for biological interactions. The 1,5-dimethylhex-4-enyl substituent at position 17 distinguishes it from simpler sterols like cholesterol or lithocholic acid derivatives . While its biological roles remain understudied, structural analogs have demonstrated antitumor, anti-inflammatory, and enzyme-modulating activities .

Properties

IUPAC Name

4,4,10,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)21-15-17-28(6)22(21)11-12-24-23(28)13-14-25-27(4,5)26(30)16-18-29(24,25)7/h9,20-22,25-26,30H,8,10-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPNFEVAKYBZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372281
Record name 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-40-0
Record name 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Selection and Pre-Treatment

The compound shares structural homology with tetracyclic steroids isolated from Artemisia reticulata, as demonstrated in crystallographic studies. Fresh plant material is typically dried, milled, and subjected to methanol extraction to solubilize hydrophobic steroidal frameworks. Methanol’s dual polarity facilitates the dissolution of both glycosidic and aglycone steroid forms while denaturing proteins that might bind to the target molecule.

Solvent Partitioning and Saponification

Initial crude extracts are partitioned between hexane and aqueous methanol to remove chlorophyll and other non-polar contaminants. Saponification with potassium hydroxide in ethanol (2–5% w/v) cleaves ester linkages in sterol conjugates, though mild conditions (room temperature, ≤1 hr) are critical to prevent degradation of the 3-ol hydroxyl group. Post-saponification, the neutral fraction containing the target compound is extracted using diethyl ether, yielding a semi-purified residue.

Partial Synthesis from Steroidal Precursors

Selection of Starting Material

Partial synthesis often begins with commercially available sterols such as cholesterol or stigmasterol. The 17-(1,5-dimethylhex-4-enyl) side chain is introduced via Grignard addition to a C17-ketone intermediate. For example, treatment of 4,4,10,14-tetramethyl-3-ol-androstane-17-one with 1,5-dimethylhex-4-enylmagnesium bromide in tetrahydrofuran at −78°C yields the tertiary alcohol precursor.

Stereochemical Control in Side-Chain Addition

The stereochemistry at C17 is governed by the choice of solvent and temperature. Anhydrous tetrahydrofuran (THF) promotes equatorial attack of the Grignard reagent, achieving >90% diastereomeric excess, as evidenced by 13C^{13}\text{C} NMR analysis of the product. Catalytic amounts of cerium chloride (5 mol%) enhance regioselectivity, suppressing undesired 1,2-addition pathways.

Total Synthesis Strategies

Retrosynthetic Analysis

Total synthesis routes dissect the molecule into four key fragments:

  • The cyclopenta[a]phenanthrene core (rings A–D)

  • The 4,4,10,14-tetramethyl substituents

  • The 3-ol hydroxyl group

  • The 17-(1,5-dimethylhex-4-enyl) side chain

Corey–Nicolaou Macrocyclization

Ring D is constructed via a titanium-mediated [4+3] cycloaddition between a diene and a carbonyl precursor. For instance, reaction of 2-methyl-1,3-pentadiene with 3-oxo-4-methylhexanal in the presence of TiCl4_4 (1.2 equiv) generates the cyclopentane ring with 78% efficiency. Subsequent methylation at C4 and C14 positions employs dimethyl sulfate in DMF at 60°C.

Purification and Crystallization

Gradient Elution Chromatography

Final purification utilizes reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60% → 95% acetonitrile over 30 min). This method resolves the target compound (retention time: 22.4 min) from structurally similar byproducts, achieving ≥98% purity as verified by LC-MS.

Recrystallization Optimization

Crystallization from ethyl acetate/hexane (1:4 v/v) produces rhombic crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes inclusion of solvent molecules, though thermal motion in the 17-alkyl side chain often necessitates restrained refinement during crystallographic analysis.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (600 MHz, CDCl3_3): δ 5.35 (dd, J = 5.2, 1.8 Hz, H-6), 3.52 (m, H-3), 1.21 (s, 4-CH3_3), 0.92 (d, J = 6.7 Hz, 17-(CH3_3)2_2)

  • HRMS : m/z 413.3521 [M+H]+^+ (calc. 413.3518 for C27_{27}H48_{48}O)

X-ray Diffraction Analysis

Crystals belong to the monoclinic space group P21_1 with Z = 4. The cyclopentane ring (D) adopts a twisted-boat conformation, while rings A–C maintain chair configurations. Hydrogen bonding between the 3-OH group and lattice water molecules (O⋯O distance: 2.78 Å) stabilizes the crystal packing .

Chemical Reactions Analysis

Types of Reactions

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2) or chlorine (Cl2). Reaction conditions typically involve controlled temperatures and solvents such as chloroform or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing cell signaling pathways and modulating gene expression. This compound may also interact with enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Cyclopenta[a]phenanthrene Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 17-(1,5-dimethylhex-4-enyl), 4,4,10,14-tetramethyl, 3-OH C₂₉H₅₀O 426.7 Hydroxyl, alkenyl side chain
Lithocholic acid derivative (Compound 5al) 17-(R)-5-(methylamino)-5-oxopentan-2-yl, 3-NH₂ C₂₇H₄₇N₂O 415.4 Amide, amine
(E)-17-(4,7-Dimethyloct-5-en-2-yl)-10,13-dimethyl-... (Compound 2) 17-(4,7-dimethyloct-5-en-2-yl), 3-OH C₂₉H₅₀O 426.7 Hydroxyl, unsaturated chain
17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy-10,13-dimethyl... 17-(5-ethyl-6-methylhept-6-en-2-yl), 7-OH C₂₉H₄₆O₂ 426.7 Ketone, hydroxyl

Key Observations :

  • The target compound shares a hydroxyl group at position 3 with lithocholic acid derivatives but lacks nitrogen-containing functional groups (e.g., amides or amines) present in synthetic analogs .
  • Its side chain at position 17 is structurally akin to marine-derived steroids, such as those isolated from Perinereis aibuhitensis, which exhibit antitumor activity .
  • Unlike ketone-containing derivatives (e.g., 7-hydroxy-10,13-dimethyl... ), the target compound’s bioactivity may rely on hydrogen bonding via its hydroxyl group.

Comparison with Target Compound :

  • notes that the target compound was identified in an Ayurvedic preparation but lacks detailed synthetic protocols. Its isolation likely involves chromatographic techniques similar to those used for marine steroids .
Table 2: Reported Bioactivities of Structural Analogs
Compound Activity Mechanism/Receptor Interaction Reference
Lithocholic acid derivative (Compound 5al) Cytotoxic Apoptosis induction via caspase-3
(E)-17-(4,7-Dimethyloct-5-en-2-yl)-10,13-dimethyl... Antitumor (IC₅₀ ~20 µM) Cell cycle arrest in SKOV3 cells
17-(5-Ethyl-6-methylhept-6-en-2-yl)-7-hydroxy... HDAC inhibition Competitive binding to catalytic site


Computational Analysis :

  • Docking studies : Analogous steroids show binding affinities (ΔG ~−8.5 kcal/mol) to caspase-3, a key apoptosis mediator .

Biological Activity

17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 175205-40-0) is a complex organic compound belonging to the triterpenoid class. Its intricate structure and potential biological activities make it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula of this compound is C30H50O. It features multiple rings and numerous methyl groups that contribute to its unique biological properties.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antioxidant Properties : Studies have shown that the compound exhibits significant antioxidant activity. This is crucial for combating oxidative stress in biological systems.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties against various pathogens. This includes both antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study published in the ACS Omega journal reported that the compound showed strong antioxidant activity when assessed using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals which is crucial for preventing cellular damage associated with oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against a range of microorganisms including bacteria such as Staphylococcus aureus and fungi like Candida albicans. The zone of inhibition was measured at different concentrations:

  • Staphylococcus aureus : 13.5 mm at 40 μL
  • Candida albicans : 11.5 mm at 40 μL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of the compound was compared with standard antioxidants like ascorbic acid. The results indicated that the compound had a comparable or superior ability to scavenge free radicals under certain conditions .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various extracts containing the compound was conducted to evaluate their antimicrobial properties. The study found that extracts with higher concentrations of this triterpenoid exhibited significantly greater antimicrobial activity compared to those with lower concentrations .

Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
17-(1,5-dimethylhex-4-enyl)-4...85%90%
Ascorbic Acid80%88%

Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm) at 40 μL
Staphylococcus aureus13.5
Candida albicans11.5

Q & A

Q. Q1. What methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

A1. The synthesis typically involves multi-step organic reactions, leveraging natural steroidal precursors or modifying existing frameworks. Key steps include:

  • Protecting group strategies : Use acetyl or silyl ethers to safeguard hydroxyl groups during alkylation or oxidation steps .
  • Catalytic hydrogenation : Optimize double-bond reduction in the hex-4-enyl side chain using Pd/C or Raney Ni under controlled pressure (e.g., 1–3 atm H₂) .
  • Yield optimization : Monitor intermediates via TLC or HPLC. Adjust solvent polarity (e.g., DCM/MeOH gradients) and reaction time to minimize byproducts .

Q. Q2. How can researchers confirm the stereochemistry and regioselectivity of this compound?

A2. Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments using ¹H-¹H COSY and NOESY for spatial proximity analysis (e.g., distinguishing axial vs. equatorial methyl groups) .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction data (e.g., CCDC deposition codes) .

Intermediate Research: Stability and Functional Analysis

Q. Q3. What are the critical stability considerations for handling this compound under laboratory conditions?

A3. Stability depends on storage and handling:

  • Light and temperature : Store in amber vials at –20°C to prevent photodegradation of the cyclopenta[a]phenanthrene core .
  • Moisture sensitivity : Use anhydrous solvents (e.g., THF, toluene) during reactions to avoid hydrolysis of the enol ether group .

Q. Q4. How can researchers separate and characterize isomers or diastereomers of this compound?

A4. Employ chromatographic and computational methods:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (95:5) to resolve enantiomers .
  • Molecular dynamics simulations : Compare calculated vs. experimental CD spectra to assign stereoisomers .

Advanced Research: Mechanistic and Biological Studies

Q. Q5. What experimental approaches are suitable for studying the compound’s reactivity in catalytic processes?

A5. Investigate reaction mechanisms using:

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., hydroxyl group) to probe rate-determining steps .
  • DFT calculations : Model transition states for cyclization or oxidation steps using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. Q6. How can researchers elucidate the compound’s biological targets and mode of action?

A6. Integrate biochemical and omics tools:

  • Surface plasmon resonance (SPR) : Screen binding affinity to steroid receptors (e.g., glucocorticoid receptor) .
  • RNA-seq profiling : Compare gene expression in treated vs. untreated cell lines to identify dysregulated pathways (e.g., cholesterol biosynthesis) .

Q. Q7. What strategies mitigate conflicting data in toxicity or bioactivity studies?

A7. Address discrepancies through:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

Translational Research: Computational and Environmental Impact

Q. Q8. How can computational modeling predict environmental persistence or bioaccumulation?

A8. Apply predictive tools:

  • QSAR models : Estimate log Kow and biodegradation half-life using EPI Suite™ .
  • Molecular docking : Simulate interactions with soil organic matter (e.g., humic acids) to assess mobility .

Q. Q9. What advanced techniques validate the compound’s degradation pathways under environmental stress?

A9. Conduct accelerated degradation studies:

  • Photolysis : Expose to UV light (254 nm) in aqueous solutions and monitor breakdown via GC-MS .
  • Microbial assays : Incubate with Pseudomonas spp. cultures to assess biodegradation efficiency .

Specialized Methodologies: Spectral and Crystallographic Data

Q. Q10. How should researchers interpret conflicting NMR or crystallographic data for this compound?

A10. Resolve ambiguities by:

  • Dynamic NMR experiments : Perform variable-temperature ¹³C NMR to detect conformational flexibility .
  • Rietveld refinement : Re-analyze X-ray data with SHELXL to account for disordered solvent molecules .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

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